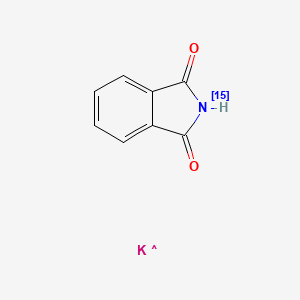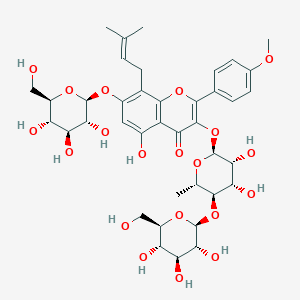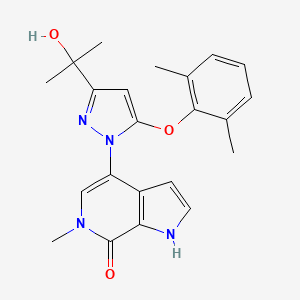
Antiestrogen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yp537 is a compound known for its role as an estrogen receptor inhibitor. It specifically prevents the dimerization of the human estrogen receptor, making it a valuable tool in scientific research, particularly in studies related to estrogen receptor functions and related pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Yp537 involves a series of peptide coupling reactions. The compound is a phosphotyrosyl peptide, and its synthesis typically includes the use of solid-phase peptide synthesis (SPPS) techniques. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
While specific industrial production methods for Yp537 are not widely documented, the general approach would involve scaling up the SPPS process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing rigorous quality control measures to maintain consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Yp537 primarily undergoes peptide coupling reactions during its synthesis. In terms of its interactions, it binds to a SH2-like domain and interferes with the SH2-like phosphopeptide coupling mechanism between human estrogen receptor monomers .
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Solvents: Dimethyl sulfoxide (DMSO), water
Major Products
The major product of the synthesis is the Yp537 compound itself, characterized by its ability to inhibit the dimerization of the human estrogen receptor .
Applications De Recherche Scientifique
Yp537 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study peptide interactions and receptor binding mechanisms.
Biology: Helps in understanding the role of estrogen receptors in various biological processes.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting estrogen receptors
Mécanisme D'action
Yp537 exerts its effects by binding to a SH2-like domain on the human estrogen receptor. This binding interferes with the SH2-like phosphopeptide coupling mechanism between receptor monomers, thereby preventing their dimerization. This inhibition of dimerization disrupts the normal function of the estrogen receptor, making Yp537 a potent inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamoxifen: Another well-known estrogen receptor inhibitor used in the treatment of breast cancer.
Raloxifene: Used to prevent osteoporosis and also acts as an estrogen receptor modulator.
Fulvestrant: A selective estrogen receptor degrader used in hormone therapy for breast cancer.
Uniqueness of Yp537
Yp537 is unique in its specific mechanism of action, which involves binding to a SH2-like domain and preventing the dimerization of the human estrogen receptor. This specific interaction makes it a valuable tool for studying the detailed mechanisms of estrogen receptor function and inhibition .
Propriétés
Formule moléculaire |
C64H104N13O22PS |
|---|---|
Poids moléculaire |
1470.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C64H104N13O22PS/c1-30(2)22-40(54(84)67-39(64(94)95)19-20-49(79)80)69-55(85)41(23-31(3)4)70-56(86)42(24-32(5)6)71-59(89)46(28-50(81)82)73-58(88)44(26-36-15-17-37(18-16-36)99-100(96,97)98)72-57(87)43(25-33(7)8)74-61(91)47-14-13-21-77(47)63(93)52(35(11)12)76-62(92)51(34(9)10)75-60(90)45(27-48(66)78)68-53(83)38(65)29-101/h15-18,30-35,38-47,51-52,101H,13-14,19-29,65H2,1-12H3,(H2,66,78)(H,67,84)(H,68,83)(H,69,85)(H,70,86)(H,71,89)(H,72,87)(H,73,88)(H,74,91)(H,75,90)(H,76,92)(H,79,80)(H,81,82)(H,94,95)(H2,96,97,98)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1 |
Clé InChI |
NIBQNOUHTFWWCZ-UUPYPVMGSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


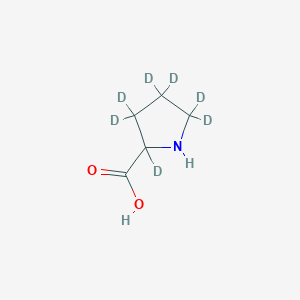
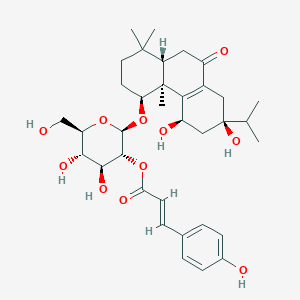


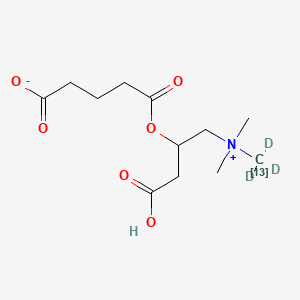
![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)
![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)
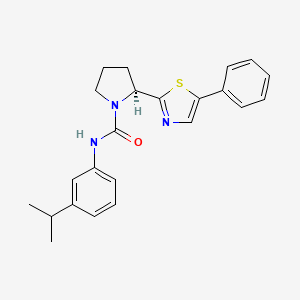
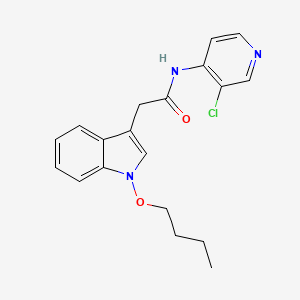
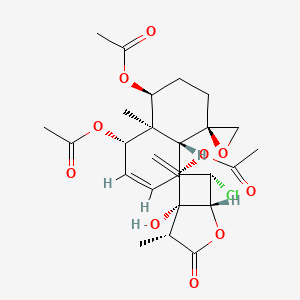
![4-[[4-(3,4-dichloroanilino)-6-(4-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonamide](/img/structure/B12405512.png)
